molecular formula C22H28N2O5S B486657 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine CAS No. 825608-77-3

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B486657
CAS No.: 825608-77-3
M. Wt: 432.5g/mol
InChI Key: OFWGTRDWMCCOTI-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.5g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-4-27-20-11-17(3)22(12-16(20)2)30(25,26)24-9-7-23(8-10-24)14-18-5-6-19-21(13-18)29-15-28-19/h5-6,11-13H,4,7-10,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWGTRDWMCCOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic compound that combines a piperazine core with a benzodioxole moiety and an ethoxy-substituted sulfonyl group. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound, indicating its complex structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC19H24N2O5S
Molecular Weight396.47 g/mol
CAS NumberNot available

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The benzodioxole moiety is known for its interaction with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Antidepressant Effects

Research indicates that compounds with similar structural features exhibit antidepressant properties. For instance, benzodioxole derivatives have been shown to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Antimicrobial Properties

Studies have demonstrated that piperazine derivatives possess antimicrobial activity. The presence of the sulfonyl group in this compound may enhance its ability to disrupt bacterial cell walls or inhibit bacterial enzymes.

Antitumor Activity

Preliminary studies suggest that the compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism likely involves the inhibition of specific signaling pathways that promote cell survival.

Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives and tested their effects on serotonin reuptake inhibition. The results showed that compounds with a benzodioxole structure had significant antidepressant-like effects in animal models, suggesting potential for clinical applications .

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Study 3: Antitumor Potential

Research published in Cancer Chemotherapy and Pharmacology explored the cytotoxic effects of benzodioxole-containing compounds on various cancer cell lines. The study found that the compound induced significant apoptosis in breast cancer cells through mitochondrial pathway activation .

Scientific Research Applications

Biological Activities

  • Cancer Research
    • The compound exhibits significant potential as an inhibitor of Src family kinases (SFKs), which play a crucial role in cancer progression. Studies have shown that related compounds can inhibit c-Src and Abl enzymes at low nanomolar concentrations, demonstrating high selectivity over other kinases .
    • In vivo studies indicated that such compounds could suppress tumor growth effectively, enhancing survival rates in aggressive cancer models .
  • Enzyme Inhibition
    • The piperazine moiety is known for its ability to interact with various biological targets. Research indicates that derivatives of this compound can selectively inhibit protein kinases, which are vital for cell signaling pathways in cancer .
  • Pharmacokinetics
    • Compounds similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and prolonged half-lives in animal models. This suggests potential for effective dosing regimens in clinical settings .

Case Study 1: Inhibition of Src Kinase

A study evaluated the efficacy of a closely related compound in inhibiting c-Src and Abl kinases. The results showed that the compound effectively reduced tumor cell proliferation in vitro and demonstrated significant anti-tumor activity in xenograft models .

Case Study 2: Pharmacokinetic Profiling

In another study, the pharmacokinetic profile of a related piperazine derivative was assessed. Results indicated a half-life of approximately 40 hours in preclinical trials, supporting its potential for once-daily dosing in therapeutic applications .

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